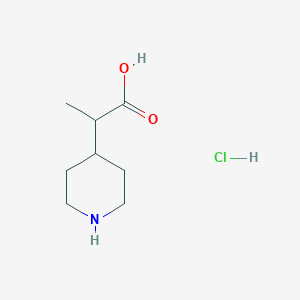

Ácido 2-piperidin-4-ilpropanoico clorhidrato

Descripción general

Descripción

2-(Piperidin-4-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol. It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in various scientific research and industrial applications.

Aplicaciones Científicas De Investigación

2-(Piperidin-4-yl)propanoic acid hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.

Medicine: It is used in the development of pharmaceuticals and as an intermediate in drug synthesis.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mecanismo De Acción

- By competitively antagonizing acetylcholine at these receptors, biperiden restores the balance in cholinergic signaling .

- These properties impact its bioavailability and therapeutic efficacy .

- Cellular effects include reduced cholinergic neurotransmission, leading to improved motor function and decreased extrapyramidal symptoms .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

- Biperiden is administered orally or parenterally. Its absorption occurs primarily in the gastrointestinal tract. It distributes throughout the body, including the central nervous system. Biperiden undergoes hepatic metabolism. The compound is excreted mainly via urine.

Result of Action

Action Environment

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)propanoic acid hydrochloride typically involves the hydrogenation of substituted pyridines to form the corresponding piperidines. This process can be carried out using a heterogeneous cobalt catalyst based on titanium nanoparticles and melamine, allowing for acid-free hydrogenation with good yields and selectivity . The reaction is performed in water as a solvent, making it an environmentally friendly method.

Industrial Production Methods

Industrial production of 2-(Piperidin-4-yl)propanoic acid hydrochloride involves large-scale synthesis using similar hydrogenation techniques. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.

Análisis De Reacciones Químicas

Types of Reactions

2-(Piperidin-4-yl)propanoic acid hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidation states of the compound, while reduction may produce various reduced forms.

Comparación Con Compuestos Similares

2-(Piperidin-4-yl)propanoic acid hydrochloride can be compared with other similar compounds, such as:

Piperidine: A six-membered heterocyclic amine with similar structural features.

Piperidinones: Compounds containing a piperidine ring with a ketone functional group.

Spiropiperidines: Compounds with a spirocyclic structure containing a piperidine ring.

These compounds share some structural similarities but differ in their chemical properties and applications. 2-(Piperidin-4-yl)propanoic acid hydrochloride is unique due to its specific functional groups and the resulting chemical reactivity .

Actividad Biológica

2-(Piperidin-4-yl)propanoic acid hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring attached to a propanoic acid moiety, which contributes to its biological activity. Its molecular formula is CHClNO, with a molecular weight of approximately 157.21 g/mol. The presence of the carboxylic acid group (-COOH) and the piperidine nitrogen allows for diverse chemical reactivity, making it a versatile candidate for drug development.

Research indicates that 2-(Piperidin-4-yl)propanoic acid hydrochloride primarily interacts with neurotransmitter systems, particularly:

- Gamma-Aminobutyric Acid (GABA) : The compound enhances GABA's inhibitory effects in the brain, suggesting potential applications in treating anxiety and depression.

- Serotonin and Dopamine Systems : Preliminary studies indicate that it may also modulate serotonin and dopamine pathways, further supporting its role in neuropharmacology.

Neuroprotective Effects

Studies have highlighted the neuroprotective properties of 2-(Piperidin-4-yl)propanoic acid hydrochloride. It has been shown to mitigate neuronal damage in various models, which could be beneficial for conditions such as:

- Anxiety Disorders

- Depression

- Neurodegenerative Diseases

The compound's ability to modulate neurotransmitter systems positions it as a potential therapeutic agent for these conditions.

Case Studies

- Study on Anxiety Models : In animal models of anxiety, administration of 2-(Piperidin-4-yl)propanoic acid hydrochloride resulted in reduced anxiety-like behaviors, as measured by elevated plus maze tests. The results indicated a significant increase in time spent in open arms compared to controls.

- Depression Models : In models simulating depressive-like symptoms, the compound demonstrated an antidepressant effect comparable to standard treatments, suggesting its potential for clinical application.

Comparative Analysis with Similar Compounds

The uniqueness of 2-(Piperidin-4-yl)propanoic acid hydrochloride can be further understood by comparing it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Piperidin-1-yl-propionic acid | CHN | Different position of piperidine attachment |

| 3-Piperidin-4-yl-propionic acid | CHN | Variation in piperidine position affecting activity |

| 4-Piperidinopropionic acid | CHN | Similar structure but different functional properties |

This table illustrates how structural variations influence biological activity and therapeutic potential.

Propiedades

IUPAC Name |

2-piperidin-4-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-6(8(10)11)7-2-4-9-5-3-7;/h6-7,9H,2-5H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREIBYGLZDNCGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCNCC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.